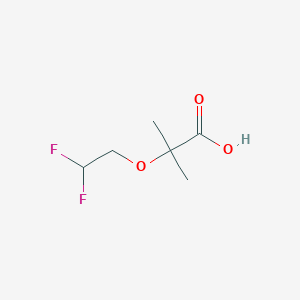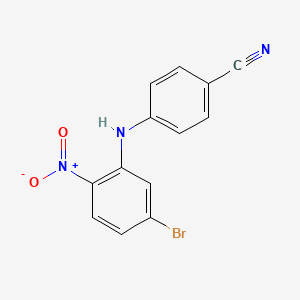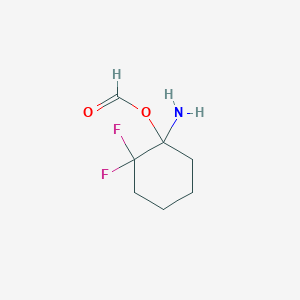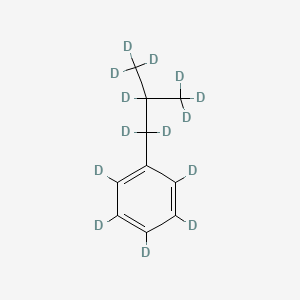
2-Méthyl-1-phénylpropane-D14
Vue d'ensemble
Description
2-Methyl-1-phenylpropane-D14, also known as isobutylbenzene-D14, is an isotopically labeled compound with the molecular formula C10D14. It is a deuterated form of 2-Methyl-1-phenylpropane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled reference material .
Applications De Recherche Scientifique
2-Methyl-1-phenylpropane-D14 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds and in diagnostic imaging.
Mécanisme D'action
Target of Action
2-Methyl-1-phenylpropane-D14, also known as Isobutylbenzene-D14, is a deuterated version of 2-Methyl-1-phenylpropane It is known to be used as a reagent in the synthesis of quinoline-substituted furanone derivatives .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Analyse Biochimique
Cellular Effects
2-Methyl-1-phenylpropane-D14 influences various cellular processes by serving as a tracer in metabolic studies. It helps in understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling enables researchers to monitor its distribution and effects on different cell types, providing insights into how it affects cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylpropane-D14 can change over time. Its stability and degradation are important factors in long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended analysis of its effects on cellular functions in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-phenylpropane-D14 vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be used effectively as a tracer without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-Methyl-1-phenylpropane-D14 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s stable isotope labeling allows for precise tracking of its metabolic flux and the levels of metabolites it influences. This information is crucial for understanding its role in biochemical processes and its impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-phenylpropane-D14 is transported and distributed through interactions with transporters and binding proteins. Its stable isotope labeling facilitates the study of its localization and accumulation in different cellular compartments. This information is vital for understanding how the compound is processed and utilized within biological systems .
Subcellular Localization
The subcellular localization of 2-Methyl-1-phenylpropane-D14 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization helps in determining its activity and function within cells. The compound’s stable isotope labeling provides detailed insights into its subcellular distribution and its effects on cellular functions .
Méthodes De Préparation
The synthesis of 2-Methyl-1-phenylpropane-D14 involves the deuteration of 2-Methyl-1-phenylpropane. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst .
Analyse Des Réactions Chimiques
2-Methyl-1-phenylpropane-D14 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Aromatic Substitution: Electrophilic aromatic substitution reactions where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.
Halogenation: Chlorination or bromination in the presence of a halogen and a suitable catalyst.
Nitration: Using a mixture of nitric and sulfuric acids as the nitrating agent.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the benzene ring using concentrated sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Addition of acyl or alkyl groups to the benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride
Comparaison Avec Des Composés Similaires
2-Methyl-1-phenylpropane-D14 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-Methyl-1-phenylpropane. Similar compounds include:
Isobutylbenzene: The non-deuterated form of 2-Methyl-1-phenylpropane.
Deuterated Benzene Derivatives: Other benzene derivatives labeled with deuterium, such as deuterated toluene and deuterated xylene
This compound’s uniqueness lies in its application as a stable isotope-labeled reference material, making it invaluable in various scientific research fields.
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-QUMROUDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)
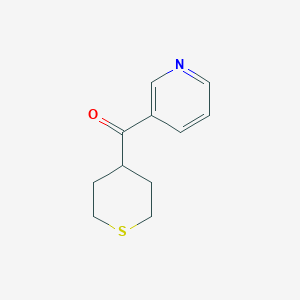

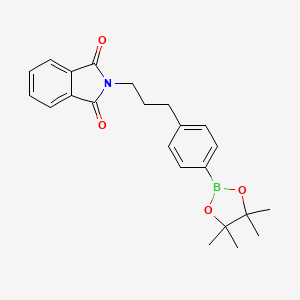
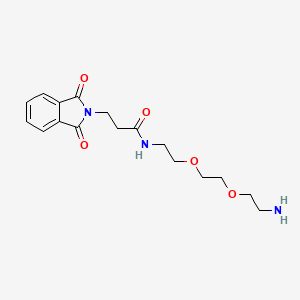

![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)

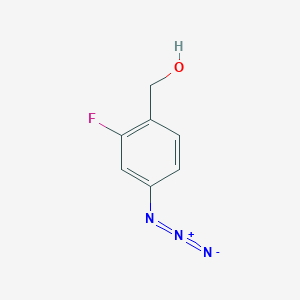
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)
